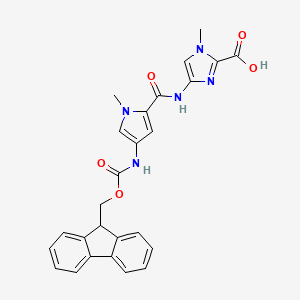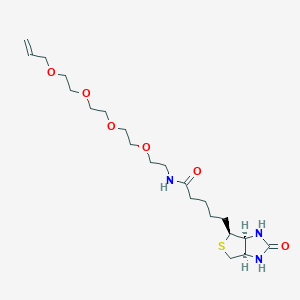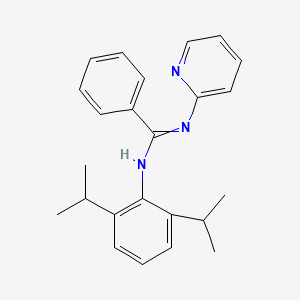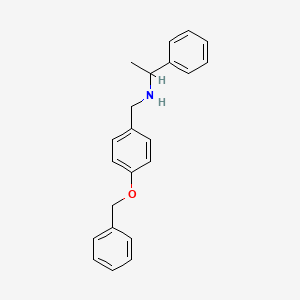
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-(4-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)-1-méthyl-1H-pyrrole-2-carboxamido)-1-méthyl-1H-imidazole-2-carboxylique est un composé organique complexe. Il se caractérise par la présence de plusieurs groupes fonctionnels, notamment un groupe fluorenylméthoxycarbonyle (Fmoc), un cycle pyrrole et un cycle imidazole. Ce composé est souvent utilisé dans la synthèse peptidique en raison de sa capacité à protéger les groupes amines lors de réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 4-(4-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)-1-méthyl-1H-pyrrole-2-carboxamido)-1-méthyl-1H-imidazole-2-carboxylique implique généralement plusieurs étapes :
Protection Fmoc : Le groupe fluorenylméthoxycarbonyle (Fmoc) est introduit pour protéger le groupe amine. Cette opération est généralement réalisée en faisant réagir le composé aminé avec du chlorure de Fmoc en présence d’une base comme le carbonate de sodium.
Formation des cycles pyrrole et imidazole : Les cycles pyrrole et imidazole sont synthétisés par des réactions de cyclisation. Ces réactions nécessitent souvent des catalyseurs et des conditions spécifiques, telles que l’utilisation de catalyseurs au palladium et des températures élevées.
Réactions de couplage : L’acide aminé protégé est ensuite couplé à d’autres composants à l’aide d’agents de couplage comme le dicyclohexylcarbodiimide (DCC) ou le N,N’-diisopropylcarbodiimide (DIC).
Méthodes de production industrielle
La production industrielle de ce composé implique une mise à l’échelle des méthodes de synthèse en laboratoire. Cela inclut l’optimisation des conditions réactionnelles pour augmenter le rendement et la pureté, ainsi que la mise en œuvre de procédés en continu pour améliorer l’efficacité. L’utilisation de synthétiseurs peptidiques automatisés est également courante dans les milieux industriels pour rationaliser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des cycles pyrrole et imidazole. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées sur les groupes carbonyle à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau du groupe fluorenylméthoxycarbonyle. Des réactions de substitution nucléophile peuvent être effectuées à l’aide de réactifs comme le méthylate de sodium.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Agents de couplage : Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.
Bases : Carbonate de sodium, triéthylamine.
Principaux produits
Produits d’oxydation : Dérivés oxydés des cycles pyrrole et imidazole.
Produits de réduction : Formes réduites des groupes carbonyle.
Produits de substitution : Dérivés substitués au niveau du groupe fluorenylméthoxycarbonyle.
4. Applications de la recherche scientifique
L’acide 4-(4-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)-1-méthyl-1H-pyrrole-2-carboxamido)-1-méthyl-1H-imidazole-2-carboxylique est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :
Chimie : Il est utilisé comme unité de construction dans la synthèse de molécules organiques complexes et de peptides.
Biologie : Le composé est utilisé dans l’étude des interactions protéine-protéine et des mécanismes enzymatiques.
Médecine : Il est utilisé dans le développement de médicaments et d’agents thérapeutiques à base de peptides.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-(4-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)-1-méthyl-1H-pyrrole-2-carboxamido)-1-méthyl-1H-imidazole-2-carboxylique implique sa capacité à protéger les groupes amines lors de réactions chimiques. Le groupe fluorenylméthoxycarbonyle agit comme un groupe protecteur, empêchant les réactions secondaires indésirables. Le composé peut être déprotégé sélectivement dans des conditions douces, ce qui permet la synthèse contrôlée de peptides et d’autres molécules complexes.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-((9H-fluorène-9-yl)méthoxy)carbonylamino)butanoïque
- (S)-2-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoïque
- **Azides d’acides aminés (Fluoren-9-ylméthoxy)carbonyl (Fmoc)
Unicité
L’acide 4-(4-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)-1-méthyl-1H-pyrrole-2-carboxamido)-1-méthyl-1H-imidazole-2-carboxylique est unique en raison de sa combinaison de groupes fonctionnels, ce qui permet des applications polyvalentes dans la synthèse peptidique et d’autres réactions chimiques. Sa capacité à protéger les groupes amines tout en étant facilement déprotégé dans des conditions douces en fait un outil précieux dans la synthèse organique.
Propriétés
Numéro CAS |
1040393-13-2 |
|---|---|
Formule moléculaire |
C26H23N5O5 |
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
4-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C26H23N5O5/c1-30-12-15(11-21(30)24(32)29-22-13-31(2)23(28-22)25(33)34)27-26(35)36-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20H,14H2,1-2H3,(H,27,35)(H,29,32)(H,33,34) |
Clé InChI |
RPAFQKJNIISOHV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C1C(=O)NC2=CN(C(=N2)C(=O)O)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride](/img/structure/B11829237.png)


![Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate](/img/structure/B11829257.png)
![8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11829268.png)


![2-[1-(2-Chlorophenyl)ethylideneamino]guanidine](/img/structure/B11829281.png)
![benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid](/img/structure/B11829288.png)



![Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]-1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11829300.png)
![(S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-((R)-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate](/img/structure/B11829309.png)
